N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[4-(propan-2-yl)benzyl]acetamide
Description
This compound is a substituted acetamide featuring a 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing tetrahydrothiophene ring) and dual aromatic substituents: a 4-fluorophenoxy group and a 4-isopropylbenzyl moiety. Such structural motifs are common in bioactive molecules, particularly those targeting enzymes or receptors where aromatic interactions and sulfone-mediated hydrogen bonding are critical .
Properties
Molecular Formula |
C22H26FNO4S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)-N-[(4-propan-2-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H26FNO4S/c1-16(2)18-5-3-17(4-6-18)13-24(20-11-12-29(26,27)15-20)22(25)14-28-21-9-7-19(23)8-10-21/h3-10,16,20H,11-15H2,1-2H3 |
InChI Key |
IMNLYCZXWNMREZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[4-(propan-2-yl)benzyl]acetamide typically involves multiple steps:
Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or a peracid.
Attachment of the fluorophenoxy group: This step involves the reaction of the dioxidotetrahydrothiophene intermediate with 4-fluorophenol under basic conditions to form the fluorophenoxy derivative.
Introduction of the acetamide group: The fluorophenoxy derivative is then reacted with an acylating agent such as acetic anhydride to introduce the acetamide group.
Attachment of the propan-2-ylbenzyl group: Finally, the acetamide intermediate is reacted with 4-(propan-2-yl)benzyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[4-(propan-2-yl)benzyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding tetrahydrothiophene derivative.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Higher oxidation states of the thiophene ring.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiophene derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[4-(propan-2-yl)benzyl]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural features and properties of analogous acetamide derivatives:
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 4-isopropylbenzyl and 4-fluorophenoxy groups confer higher lipophilicity compared to the cyclohexyl-substituted derivative in . This may improve membrane permeability but reduce aqueous solubility .
Role of Heterocyclic Rings: The sulfone ring in the target compound provides conformational rigidity and metabolic resistance, unlike the thiazolidinone in , which introduces redox-sensitive conjugated systems . Thiazole or triazole rings () improve metal coordination and hydrogen bonding, making them suitable for enzyme inhibition .
Synthetic Accessibility: The target compound’s synthesis likely follows amide coupling strategies similar to (yield: 81% via flash chromatography). However, introducing the sulfone moiety may require additional oxidation steps . Thiazolidinone derivatives () involve cyclocondensation reactions, which are less straightforward than direct acetamide formation .
Biological Implications: Fluorine substituents (common in ) enhance bioavailability and binding affinity via electronegative interactions. The 4-fluorophenoxy group in the target compound may mimic tyrosine residues in enzyme active sites . Sulfur-containing rings (e.g., thiophene, thiazole) in and improve pharmacokinetic profiles by resisting oxidative metabolism .
Research Findings and Trends
- Crystal Packing : Compounds like ’s dichlorophenyl-thiazol acetamide form hydrogen-bonded dimers, suggesting solid-state stability relevant to formulation development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
